molecular formula C15H23NO3 B11079624 4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11079624
M. Wt: 265.35 g/mol
InChI Key: GBZHEEDRXYKYFG-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a morpholine ring and an oxaspirodecane moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Spirocyclic Framework Construction: The spirocyclic framework is constructed through a series of cyclization reactions, often involving the use of strong bases and high temperatures to facilitate ring closure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A structurally related compound used as an insecticide, known for its spirocyclic framework and bioactivity.

    2,6-Dimethylmorpholine: A simpler analog that shares the morpholine ring but lacks the spirocyclic structure.

    Oxaspirodecane Derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one stands out due to its combination of a morpholine ring and an oxaspirodecane moiety, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H23NO3/c1-11-9-16(10-12(2)18-11)13-8-14(17)19-15(13)6-4-3-5-7-15/h8,11-12H,3-7,9-10H2,1-2H3

InChI Key

GBZHEEDRXYKYFG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)OC23CCCCC3

Origin of Product

United States

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